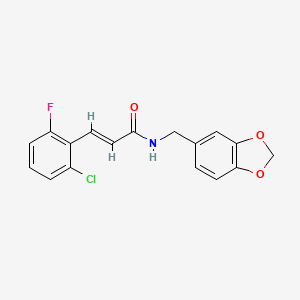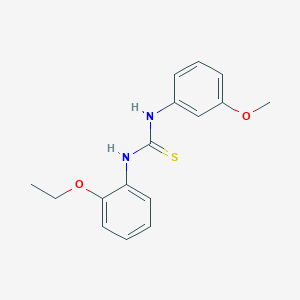
N-(4-methyl-1-piperazinyl)-N'-(4-phenoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-1-piperazinyl)-N'-(4-phenoxyphenyl)thiourea, commonly known as MPTU, is a synthetic chemical compound that has been extensively studied for its pharmacological properties. It is a thiourea derivative that has been found to have a wide range of applications in scientific research.
Mecanismo De Acción
MPTU acts as a potent inhibitor of PKC by binding to the enzyme's regulatory domain. This binding prevents the activation of PKC, leading to a decrease in downstream signaling pathways. The inhibition of PKC activity by MPTU has been shown to have a wide range of effects on cellular processes, including cell cycle arrest, apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
MPTU has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that MPTU can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce the proliferation of smooth muscle cells. In vivo studies have shown that MPTU can reduce the growth of tumors in animal models of cancer and inhibit neointimal hyperplasia in models of vascular injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPTU is its specificity for PKC, which allows for the selective inhibition of the enzyme without affecting other signaling pathways. This specificity makes MPTU a valuable tool for studying the role of PKC in cellular processes. However, MPTU has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for the study of MPTU. One area of research is the development of more potent and selective PKC inhibitors based on the structure of MPTU. Another area of research is the investigation of the therapeutic potential of MPTU in diseases such as cancer, diabetes, and cardiovascular disease. Finally, the use of MPTU as a tool for studying the role of PKC in cellular processes is an area of ongoing research.
Conclusion:
In conclusion, MPTU is a synthetic chemical compound that has been extensively studied for its pharmacological properties. Its ability to inhibit the activity of PKC has been shown to have therapeutic potential in a wide range of diseases. MPTU has a specific mechanism of action and has been shown to have a wide range of biochemical and physiological effects. While it has some limitations, MPTU is a valuable tool for studying the role of PKC in cellular processes and has several future directions for research.
Métodos De Síntesis
MPTU can be synthesized through a multi-step process involving the reaction of 4-methyl-1-piperazinecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-phenoxyaniline. The final product is obtained by reacting the resulting amide with ammonium thiocyanate. The purity of the compound can be increased through recrystallization.
Aplicaciones Científicas De Investigación
MPTU has been extensively studied for its pharmacological properties, particularly its ability to inhibit the activity of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC activity has been shown to have therapeutic potential in a wide range of diseases, including cancer, diabetes, and cardiovascular disease.
Propiedades
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-(4-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-21-11-13-22(14-12-21)20-18(24)19-15-7-9-17(10-8-15)23-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJSEMSIQFSGJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-3-(4-phenoxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5739291.png)
![{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone](/img/structure/B5739294.png)

![6-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5739306.png)

![2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide](/img/structure/B5739318.png)


![methyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5739346.png)
![7-[4-(tert-butoxycarbonyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B5739352.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5739353.png)
